2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
This compound is a quinazolinone derivative featuring a 7,8-dihydroquinazolin-5(6H)-one core substituted with a thiophen-2-yl group at position 7 and a 6-ethoxy-4-methylquinazolin-2-ylamino moiety at position 2. Quinazolinones are six-membered heterocyclic systems with nitrogen atoms at positions 1, 3, and 4, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C23H21N5O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H21N5O2S/c1-3-30-15-6-7-18-16(11-15)13(2)25-23(26-18)28-22-24-12-17-19(27-22)9-14(10-20(17)29)21-5-4-8-31-21/h4-8,11-12,14H,3,9-10H2,1-2H3,(H,24,25,26,27,28) |
InChI Key |
CRXOTDMKDPATKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-4-methylquinazoline-2-amine with a thiophene derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolines .
Scientific Research Applications
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a bioactive compound, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinones with Thiophen-2-yl Substituents
Compounds bearing a thiophen-2-yl group at position 7 exhibit distinct electronic and steric properties due to sulfur’s polarizability and the aromatic thiophene ring. Key examples include:
Key Observations :
- The thiophen-2-yl group contributes to π-π stacking interactions in biological systems, as seen in antitumor analogs .
- Methoxy and ethoxy substituents enhance solubility, while methyl groups may improve metabolic stability .
Quinazolinones with Varied Amino Substituents at Position 2
Substituents at position 2 significantly modulate bioactivity. Examples include:
Key Observations :
- Bulky substituents (e.g., quinazolinylamino) may hinder binding to compact enzyme active sites but enhance selectivity for specific targets .
- Fluorophenyl and methoxyphenyl groups are associated with improved pharmacokinetic profiles in related compounds .
Hexahydroquinazolinone Derivatives
Key Observations :
- Thioxo groups (C=S) in hexahydroquinazolinones may enhance metal-binding capacity compared to carbonyl analogs .
Biological Activity
The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinazoline core, which is known for its diverse pharmacological effects. The presence of an ethoxy group and a thiophene moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 304.37 g/mol |
| Melting Point | 180–182 °C |
| Solubility | Soluble in DMSO |
Biological Activities
Preliminary studies indicate that this compound exhibits a variety of biological activities, including:
- Antiproliferative Effects : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression.
Antiproliferative Activity
Research has indicated that derivatives of quinazoline can act as potent antiproliferative agents. For instance, studies have reported that similar compounds exhibit IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
The biological activity of this compound may be attributed to its ability to interact with specific protein kinases that regulate cell proliferation and survival. For example, inhibitors targeting the TTK kinase have shown significant anti-proliferative effects in vitro .
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects of various quinazoline derivatives found that compounds with structural similarities to our target compound exhibited IC50 values ranging from 0.15 to 1.4 µM against multiple cancer cell lines .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of this compound to key targets involved in cancer signaling pathways is significant, indicating a potential for therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Methoxyquinazoline | Quinazoline core | Antitumor activity |
| 1-Amino-tetrahydropyrimidine | Tetrahydropyrimidine core | Neuroprotective effects |
| Ethoxyquinazoline | Ethoxy substitution on quinazoline | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
